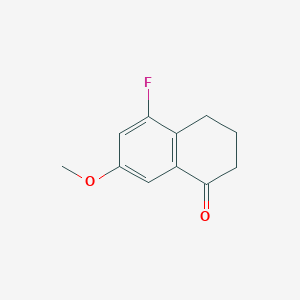
5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Fluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 837373-16-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₁H₁₁FO₂
- Molecular Weight : 194.20 g/mol
- LogP : 2.35
- PSA (Polar Surface Area) : 26.30 Ų
Synthesis
The synthesis of this compound involves several steps that typically include the introduction of the fluorine and methoxy groups onto the naphthalene scaffold. The detailed synthetic pathway can vary based on the specific reagents and conditions employed.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In particular, it has shown significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Not specified |
| Candida species | Not specified |
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays using HaCat cells (human keratinocyte cell line) and Balb/c 3T3 cells (mouse embryonic fibroblast cell line) have indicated that this compound exhibits promising cytotoxic effects, with IC₅₀ values in the nanomolar range. This suggests that the compound may be effective in targeting cancer cells while sparing normal cells.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study assessed the antimicrobial efficacy of various derivatives of dihydronaphthalenones, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition observed in agar diffusion assays . -
Cytotoxicity Evaluation :
Another investigation focused on the cytotoxic effects of this compound against L1210 mouse leukemia cells. The compound was found to inhibit cell proliferation effectively, with mechanisms involving apoptosis being suggested through further analysis of cellular pathways . -
Molecular Docking Studies :
Molecular docking simulations revealed that this compound binds effectively to target proteins such as DNA gyrase and MurD, forming critical interactions that underpin its antibacterial properties. The binding energy values indicated a strong affinity for these targets, comparable to known antibiotics like ciprofloxacin .
Eigenschaften
IUPAC Name |
5-fluoro-7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESXOJHITYOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















